molecular formula C16H22N4O B7474631 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea

3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea

Cat. No. B7474631
M. Wt: 286.37 g/mol
InChI Key: OFJDWXQNCASVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEPMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is not fully understood. However, it has been suggested that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Furthermore, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have antioxidant properties and can protect cells from oxidative stress. In animal models, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to improve cognitive function and memory, reduce inflammation, and prevent neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea for lab experiments is its high purity and good yields. This makes it easier to obtain consistent and reproducible results. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to be stable under various conditions, making it suitable for long-term storage and use in experiments. However, one limitation of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea is its relatively high cost compared to other compounds used in scientific research.

Future Directions

There are several future directions for research on 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea. One area of interest is the development of novel derivatives of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea and to identify its molecular targets. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans for the treatment of cancer and neurological disorders.

Synthesis Methods

The synthesis of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves the reaction of 4-cyanophenyl isocyanate with 1-ethyl-4-piperidone, followed by the addition of methylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been reported to yield high purity and good yields of 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.

Scientific Research Applications

3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Several studies have demonstrated that 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(4-cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-3-20-10-8-15(9-11-20)19(2)16(21)18-14-6-4-13(12-17)5-7-14/h4-7,15H,3,8-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJDWXQNCASVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea

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